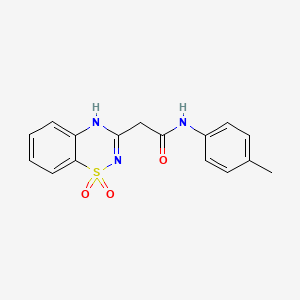
2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(4-ethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,1-Dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(4-ethylphenyl)acetamide, commonly known as DEET, is a widely used insect repellent that has been in use since the 1940s. It is an odorless, colorless, and non-staining liquid that is typically applied directly to the skin or clothing. DEET has been used in both consumer and industrial applications, and is one of the most effective insect repellents available.
科学研究应用
DEET has been extensively studied for its use in insect repellents and has been found to be effective against a wide range of insects, including mosquitoes, ticks, fleas, and other biting insects. In addition, DEET has also been studied for its potential use as an antifungal agent, as well as for its potential use in controlling plant diseases.
作用机制
DEET works by blocking the insects’ ability to detect the presence of humans. It does this by disrupting the insects’ olfactory receptors, which are responsible for detecting odors. In addition, DEET has been shown to interfere with the insects’ ability to locate food sources, as well as to disrupt their mating behavior.
Biochemical and Physiological Effects
DEET has been found to be safe for use on humans, although some people may experience mild skin irritation when it is applied directly to the skin. In addition, DEET has been found to be toxic to some aquatic organisms, and should not be applied directly to water or aquatic habitats.
实验室实验的优点和局限性
The main advantage of using DEET in laboratory experiments is its effectiveness against a wide range of insects. In addition, DEET is relatively inexpensive and easy to use. However, DEET should not be used in experiments involving aquatic organisms, as it may be toxic to them.
未来方向
Future research on DEET could focus on its potential use as an antifungal agent, as well as its potential use in controlling plant diseases. In addition, further research could be conducted to examine the potential effects of DEET on human health, as well as its potential environmental impacts. Finally, additional research could be conducted to develop more effective and less toxic insect repellents.
合成方法
DEET is synthesized through a multi-step process that involves the reaction of 4-ethylphenylacetamide with 1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl chloride. This reaction is followed by the addition of aqueous sodium hydroxide and the subsequent hydrolysis of the resulting product. The final product is then purified by distillation and crystallization.
属性
IUPAC Name |
2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-2-12-7-9-13(10-8-12)18-17(21)11-16-19-14-5-3-4-6-15(14)24(22,23)20-16/h3-10H,2,11H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSLFSVJUGJZNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC2=NS(=O)(=O)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-(4-ethylphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,4-dimethylphenyl)-4-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6521958.png)
![4-[(4-chlorophenyl)methyl]-2-(3-methylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6521965.png)
![2-(2-ethylphenyl)-4-[(3-methylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6521970.png)
![4-[(2-chloro-6-fluorophenyl)methyl]-2-(2-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6521979.png)

![2-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]acetamide](/img/structure/B6521987.png)
![2-(2-methoxyphenyl)-4-[(3-methylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6521996.png)
![4-[(4-chlorophenyl)methyl]-2-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6521999.png)
![4-[(2,5-dimethylphenyl)methyl]-2-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6522010.png)
![4-[(2-chlorophenyl)methyl]-2-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6522017.png)
![4-[(2-fluorophenyl)methyl]-2-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6522027.png)
![2-benzyl-4-[(2-methylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6522028.png)
![2,4-bis[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6522029.png)
